molecular formula C7H7Cl2N3 B13682416 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13682416
M. Wt: 204.05 g/mol
InChI Key: GECVDUCUMFBWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine: is a heterocyclic organic compound characterized by its unique structure, which includes a pyrido[3,4-b]pyrazine core with chlorine atoms at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the reaction of 3,4-dichloropyridine with hydrazine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology and Medicine: Its derivatives have been studied for their activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable for the production of a wide range of products .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of the pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H7Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h3,10-11H,1-2H2

InChI Key

GECVDUCUMFBWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N=C(C=C2N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.